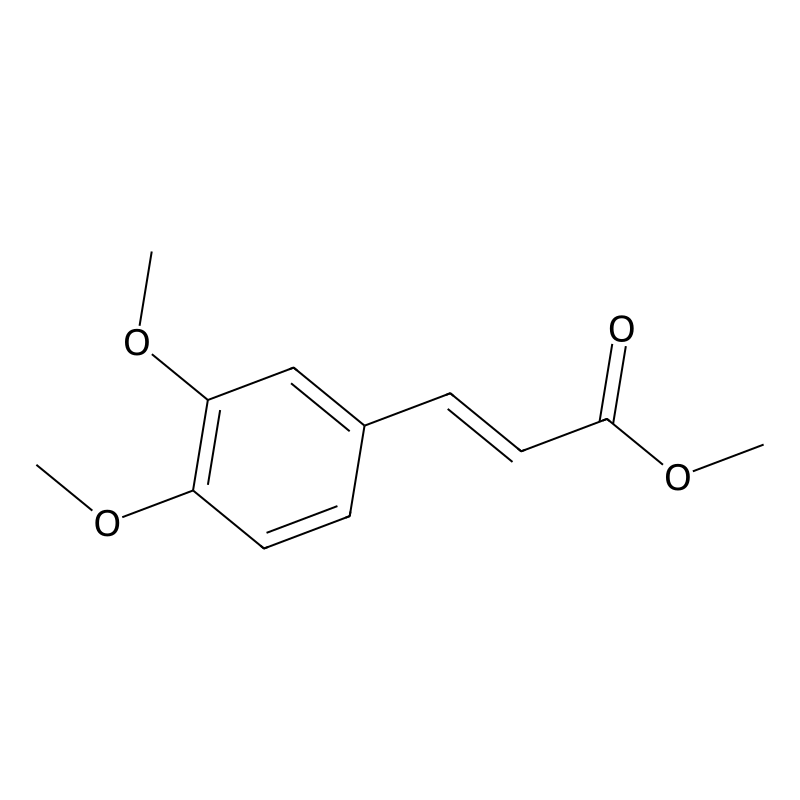

Methyl 3,4-dimethoxycinnamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

thermal properties of Methyl 3,4-dimethoxycinnamate

Verified Chemical Identifiers

The table below consolidates the key identifying information for Methyl 3,4-dimethoxycinnamate from the search results.

| Property | Value |

|---|---|

| CAS Number | 5396-64-5 [1] [2] |

| Molecular Formula | C12H14O4 [1] [3] [2] |

| Molecular Weight | 222.24 g/mol [1] [3] [2] |

| IUPAC Name | methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [1] [2] |

| Common Synonyms | This compound; 3,4-O-Dimethylcaffeic acid methyl ester [1] [4] [2] |

Missing Thermal Properties and Available Data

Specific thermal properties like melting point, boiling point, and flash point are listed as "N/A" (Not Available) in the major chemical databases consulted [2]. The available data is primarily focused on its biological activities and structural characteristics:

- Biological Activity: It is identified as an inhibitor of uredospore germination (a type of fungal spore) and also inhibits global DNA methylation in Hep3B cells (a human liver cancer cell line) [1] [2].

- Structural Data: Detailed NMR chemical shift data is available from the Biological Magnetic Resonance Data Bank (BMRB), which is useful for confirming the compound's structure [3].

- Related Compound Data: Research on a similar compound, Methyl-E-4-methoxycinnamate (a common sunscreen agent), discusses its excited-state dynamics and photostability [5]. However, this does not directly provide thermodynamic data for the 3,4-dimethoxy variant.

Methodology for Experimental Determination

For researchers needing to obtain this data, the diagram below outlines a potential experimental workflow.

Experimental workflow for determining the thermal properties of a compound using TGA and DSC.

References

- 1. CAS No. 5396-64-5 | Chemsrc [chemsrc.com]

- 2. CAS#:5396-64-5 | 2-Propenoic acid, 3 -( 3 , 4 -dimethoxyphenyl)-, methyl ... [chemsrc.com]

- 3. bmse010231 Methyl , 3 - 4 at BMRB dimethoxycinnamate [bmrb.io]

- 4. Self-inhibitor of bean rust uredospores: methyl ... [pubmed.ncbi.nlm.nih.gov]

- 5. Bottom-up excited state dynamics of two cinnamate-based ... [pubs.rsc.org]

Methyl 3,4-dimethoxycinnamate solubility and storage conditions

Chemical Identity and Basic Properties

The table below summarizes the core identifying information and basic physical properties for Methyl 3,4-dimethoxycinnamate (CAS No. 5396-64-5).

| Property | Value / Description |

|---|---|

| CAS Number | 5396-64-5 [1] [2] [3] |

| Molecular Formula | C12H14O4 [1] [2] [3] |

| Molecular Weight | 222.24 g/mol [1] [2] [3] |

| IUPAC Name | methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [1] [2] [3] |

| Boiling Point | 339.3 °C (estimated) [4] |

| Flash Point | 149.3 °C (estimated) [4] |

| logP (o/w) | 2.00 (estimated) [4] |

Solubility and Storage

The following table consolidates the available information on the compound's solubility and handling conditions.

| Aspect | Information |

|---|---|

| Water Solubility | 653.4 mg/L at 25 °C (estimated) [4] |

| Storage Condition | 2-8°C [1] [2] |

| Hazard Codes | Xi (Irritant) [1] [2] |

Biological Activity and Research Application

This compound is identified in chemical databases with the following research applications [1] [2]:

- An inhibitor of uredospore germination. This indicates it has been studied for its potential to inhibit the germination of fungal spores, specifically in rust fungi.

- An inhibitor of global DNA methylation in Hep3B cells. This suggests a role in epigenetic research, as it can affect DNA methylation patterns in a human liver cancer cell line (Hep3B).

The diagram below outlines this basic biological activity and potential research workflow based on the available information.

References

natural sources of Methyl 3,4-dimethoxycinnamate

Chemical and Biological Profile

The table below summarizes the key identifying information and properties of Methyl 3,4-dimethoxycinnamate.

| Property Category | Details |

|---|---|

| Systematic Name | (2E)-3-(3,4-Dimethoxyphenyl)-2-propenoic acid methyl ester [1] [2] |

| Other Names | Methyl (E)-3-(3,4-dimethoxyphenyl)acrylate; 3,4-Dimethoxycinnamic acid methyl ester [1] [3] |

| CAS Registry Number | 5396-64-5 [1] [2] [3] |

| Molecular Formula | C12H14O4 [4] [1] [3] |

| Average Mass | 222.24 g/mol [1] [3] |

| Classification | Phenylpropanoid ester [5] |

| Reported Bioactivity | Inhibitor of global DNA methylation in Hep3B cells; inhibitor of uredospore germination [3] |

| Physical Form | Likely a solid at room temperature (based on "store at room temperature" instructions from suppliers) [6] [3] |

NMR Spectroscopic Data

For researchers needing to identify or verify this compound, the following table lists the nuclear magnetic resonance (NMR) chemical shifts assigned by the Biological Magnetic Resonance Data Bank (BMRB entry bmse010231) [4].

| Atom ID | Author Nomenclature | 13C Chemical Shift (ppm) | Atom ID | Author Nomenclature | 1H Chemical Shift (ppm) |

|---|---|---|---|---|---|

| C12 | G | 166.92 | H27 | A | 7.63 |

| C10 | 4 | 151.02 | H26 | 6 | 7.09 |

| C11 | 3 | 149.00 | H30 | 2 | 7.04 |

| C7 | A | 144.67 | H28 | 5 | 6.86 |

| C9 | 1 | 126.85 | H29 | B | 6.30 |

| C4 | 6 | 122.81 | H17, H19, H18, H21, H22, H20 | OMe | 3.90 |

| C5 | B | 115.26 | H25, H24, H23 | GOMe | 3.79 |

| C6 | 5 | 111.51 | |||

| C8 | 2 | 110.49 | |||

| C1 | 4OMe | 55.59 | |||

| C2 | 3OMe | 55.52 | |||

| C3 | GOMe | 51.20 |

Research Context and Experimental Guidance

While a direct natural source is not listed in the results, the following context can guide your research:

- Indirect Clues from Related Compounds: The search results indicate that phenylpropanoid esters are key insecticidal components in the root oil of Alpinia galanga (a plant in the ginger family) [5]. The study specifically mentions methyl cinnamate and ethyl 4-methoxycinnamate as major active constituents. This strongly suggests that plants like Alpinia galanga are a promising starting point for finding structurally similar compounds, including this compound.

- Proposed Workflow for Natural Product Discovery: Based on standard methodologies in the field, the following diagram outlines a potential experimental approach to isolate and identify this compound from a biological source.

- Step 1: Plant Selection and Extraction: Focus on plant families known to produce cinnamic acid derivatives, such as Zingiberaceae (ginger family) or Piperaceae (pepper family). Use solvents like methanol or dichloromethane for extraction, or employ steam distillation for volatile compounds [5].

- Step 2: Fractionation and Screening: Separate the crude extract using techniques like vacuum liquid chromatography or flash column chromatography. Screen the fractions for the presence of the target compound using thin-layer chromatography (TLC) or mass spectrometry.

- Step 3: Purification and Identification: Further purify active fractions containing the compound of interest using preparative HPLC or repeated column chromatography. The final structure should be confirmed by comparing its NMR data (as shown in the table above) and mass spectral data with the established literature [4] [3].

References

- 1. , Methyl - 3 | C12H14O4 4 dimethoxycinnamate [chemspider.com]

- 2. , methyl - 3 , 5396-64-5 4 dimethoxycinnamate [thegoodscentscompany.com]

- 3. CAS#:5396-64-5 | 2-Propenoic acid, 3 -( 3 , 4 -dimethoxyphenyl)-, methyl ... [chemsrc.com]

- 4. bmse010231 Methyl , 3 - 4 at BMRB dimethoxycinnamate [bmrb.io]

- 5. Phenylpropanoid esters, particularly methyl cinnamate and ... [sciencedirect.com]

- 6. 3901-07-3 | (E)-Methyl 4-methoxycinnamate [chemscene.com]

Methyl 3,4-dimethoxycinnamate biosynthesis pathway

Chemical Profile of Methyl 3,4-dimethoxycinnamate

The table below summarizes the key identified properties of this compound:

| Property | Details |

|---|---|

| CAS Number | 5396-64-5 [1] [2] [3] |

| IUPAC Name | methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [2] [3] |

| Molecular Formula | C₁₂H₁₄O₄ [1] [4] [2] |

| Molecular Weight | 222.24 g/mol [1] [4] |

| Synonyms | methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate; trans-3,4-Dimethoxycinnamic acid methyl ester; Ferulic methyl ester [1] [2] |

| Biological Activity | Inhibitor of uredospore germination; inhibits global DNA methylation in Hep3B cells [1] |

| Physical State | Solid [5] (based on a closely related compound) |

Research Context and Suggested Pathways

While a direct biosynthesis pathway was not found, the search results point to several relevant research contexts that can guide your investigation.

- Classification: The compound is categorized as a cinnamic acid ester, which places its origin within the shikimate and phenylpropanoid biosynthetic pathways in plants [5]. This is the most probable route for its natural biosynthesis.

- Related Research: One study mentions 3,4-dimethoxycinnamate in the context of metabolic engineering for producing cis, cis-muconate from plant-based compounds [6]. This indicates that microbial biosynthesis using engineered strains like Corynebacterium glutamicum could be a viable and contemporary research approach.

How to Propose a Plausible Biosynthetic Route

Given the above context, you can hypothesize a biosynthesis pathway. The following diagram outlines a logical, multi-step route based on the compound's structure and its relationship to known biochemical pathways.

This proposed pathway suggests a route starting from the amino acid phenylalanine, common in plant phenylpropanoid metabolism. The key stages involve:

- Deamination: Conversion of phenylalanine to cinnamic acid.

- Hydroxylation: Addition of hydroxyl groups to the phenyl ring.

- Methylation: Transfer of methyl groups to the hydroxyls.

- Esterification: Final step forming the methyl ester.

Conclusion and Further Research Directions

Currently, detailed enzymatic mechanisms and gene-level regulatory information for this compound biosynthesis are not available in the public domain. To advance your research, I suggest:

- Explore Analogous Pathways: Deeply investigate the well-documented biosynthesis pathways of its precursors, such as caffeic acid and ferulic acid.

- Utilize Metabolic Engineering: Consider employing engineered microbial systems, as indicated by one of the research articles [6], as a practical approach for production.

- Leverage Analytical Data: The available NMR data [4] is crucial for verifying the identity of the compound in experimental setups.

References

- 1. CAS#:5396-64-5 | 2-Propenoic acid, 3 -( 3 , 4 -dimethoxyphenyl)-, methyl ... [chemsrc.com]

- 2. , Methyl - 3 | C12H14O4 4 dimethoxycinnamate [chemspider.com]

- 3. , methyl - 3 5396-64-5 4 dimethoxycinnamate [thegoodscentscompany.com]

- 4. bmse010231 Methyl , 3 - 4 at BMRB dimethoxycinnamate [bmrb.io]

- 5. Methyl 4-methoxycinnamate - Phytochemical [caps.ncbs.res.in]

- 6. Metabolic engineering of Corynebacterium glutamicum for ... [sciencedirect.com]

Core Mechanisms of DNA Methylation and Inhibition

DNA methylation is an epigenetic process involving the addition of a methyl group to the 5-carbon of cytosine in CpG dinucleotides, forming 5-methylcytosine (5-mC). This process is catalyzed by DNA methyltransferases (DNMTs) and typically leads to gene silencing [1] [2].

Key Enzymes and DNMT Inhibitor Mechanisms The table below summarizes the core DNMTs and the mechanisms by which different classes of inhibitors target them.

| Category | Key Components | Function | Inhibitor Types & Examples | Inhibitor Mechanism of Action |

|---|

| Writers | DNMT1, DNMT3A, DNMT3B, UHRF1 [3] [4] [2] | DNMT1: Maintains methylation patterns during DNA replication. DNMT3A/B: Perform de novo methylation. UHRF1: Recognizes hemi-methylated DNA and recruits DNMT1. [3] [4] | Nucleoside Analogs (e.g., Decitabine, Azacitidine) [5] [6] [1] | Incorporated into DNA during replication; form covalent complexes with DNMTs, leading to their degradation and subsequent passive DNA demethylation [6] [1]. | | | | | Non-Nucleoside Inhibitors (e.g., RG108) [7] [5] | Directly block the active site of DNMTs without being incorporated into DNA, inhibiting enzyme activity [5]. | | Erasers | TET1, TET2, TET3 [8] [2] | Catalyze the oxidation of 5-mC to 5-hydroxymethylcytosine (5-hmC), initiating the active DNA demethylation pathway [8] [2]. | HMT Inhibitors (e.g., Chaetocin) [7] | Although not direct DNMTis, inhibitors like the histone methyltransferase inhibitor Chaetocin have been shown to increase global DNA methylation and reverse epigenetic silencing [7]. |

This mechanistic understanding is supported by structural biology. The crystal structure of human DNMT1 reveals auto-inhibitory conformations that are released upon binding to hemi-methylated DNA and the cofactor S-adenosylmethionine (SAM), allowing catalysis to proceed [1].

Experimental Analysis of Global DNA Methylation

To assess the global effects of DNA methylation inhibitors, several well-established methodologies are employed. The workflow below outlines a typical experimental process.

Detailed Experimental Protocols

- Global 5-mC Quantification: Global DNA methylation levels can be determined by measuring 5-methylcytosine (5-mC) content using commercially available colorimetric assay kits. DNA is extracted, and the percentage of methylated DNA is calculated based on optical density readings, often using the formula: 5-mC % = (Sample OD - Negative Control OD) / (Slope × amount of input sample DNA in ng) × 100% [7].

- 8-OHdG Detection by ELISA: Oxidative DNA damage can be assessed by measuring 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels, which is a biomarker of oxidative stress. This is typically performed using a commercial ELISA kit on plasma or cell lysates, following the manufacturer's instructions [7].

- Whole-Genome Bisulfite Sequencing (WGBS): This is the gold standard for base-resolution mapping of DNA methylation. Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils (read as thymines in sequencing), while methylated cytosines remain unchanged. Sequencing and subsequent bioinformatic analysis reveal the methylation status of cytosines across the entire genome [4].

- 5-hmC Analysis via Dot Blot: To analyze levels of 5-hydroxymethylcytosine (5-hmC), genomic DNA is extracted, denatured, and spotted directly onto a nitrocellulose membrane. The membrane is then probed with a specific anti-5-hmC antibody, and the signal is detected to semi-quantify global 5-hmC levels [8].

Functional Consequences and Therapeutic Applications

Inhibiting DNA methylation has profound consequences on cell function, which can be harnessed for therapy.

- Induction of Cellular Senescence: Research using degron systems to deplete DNMT1/UHRF1 (causing DNA demethylation without the DNA damage associated with nucleoside analogs) shows that cancer cells enter a state of cellular senescence. This is characterized by G1 cell cycle arrest, enlarged nuclei, expression of the Senescence-Associated Secretory Phenotype (SASP), and positivity for Senescence-Associated β-galactosidase (SA-β-gal). This senescence is p53/Rb independent but involves p21 and cGAS [4].

- Immune Response Activation via Viral Mimicry: DNMT inhibitors can induce the expression of endogenous retroviral elements, producing double-stranded RNA (dsRNA) in the cell. This triggers an innate immune response characterized by interferon signaling, which can enhance anti-tumor immunity [9].

- Reversal of Immune Evasion in Cancer: A key therapeutic application is the combination of DNMT inhibitors with immune checkpoint inhibitors. DNMT inhibitors can reverse the hypermethylation and silencing of Major Histocompatibility Complex class-I (MHC-I) genes in cancer cells. This increases tumor antigen presentation, making the cancer cells more visible and vulnerable to cytotoxic T-cells, thereby potentiating the effect of PD-1/PD-L1 inhibitors [10] [6].

The following diagram synthesizes the primary mechanisms and consequences of global DNA methylation inhibition.

Conclusion and Research Outlook

Global DNA methylation inhibitors function primarily by depleting DNMT enzymes, leading to widespread DNA demethylation. The consequences are pleiotropic, including the reactivation of silenced tumor suppressor genes, induction of senescence, and triggering of antiviral immune pathways.

Current research is focused on overcoming the challenges of toxicity and specificity. Key future directions include:

- Developing more specific non-nucleoside inhibitors [5] [1].

- Optimizing combination therapies, particularly with immune checkpoint inhibitors, to enhance efficacy and overcome resistance in solid tumors [10] [6].

- Utilizing advanced genetic tools (e.g., CRISPR, degron systems) to dissect the specific effects of demethylation from off-target effects [4].

References

- 1. Recent progress in DNA methyltransferase inhibitors as ... [frontiersin.org]

- 2. | Cell DNA Technology Methylation Signaling [cellsignal.com]

- 3. The Role of the DNA Methyltransferase Family and the Therapeutic... [pmc.ncbi.nlm.nih.gov]

- 4. DNA methylation protects cancer cells against senescence [nature.com]

- 5. Unlocking Epigenetics: DNA Methyltransferase Inhibitors [numberanalytics.com]

- 6. methyltransferase DNA combination therapy for the... inhibitors [clinicalepigeneticsjournal.biomedcentral.com]

- 7. Frontiers | Reversal of perturbed DNA damage response and HIV... [frontiersin.org]

- 8. TET1-mediated DNA hydroxymethylation activates inhibitors of the... [jeccr.biomedcentral.com]

- 9. Unraveling the molecular pathways of DNA - methylation ... inhibitors [pure.johnshopkins.edu]

- 10. Regulation of major histocompatibility complex class ... [pmc.ncbi.nlm.nih.gov]

Synthesis and Application Notes for Methyl 3,4-dimethoxycinnamate

Chemical Identification and Properties

Table 1: Basic Chemical Information for Methyl 3,4-dimethoxycinnamate

| Property | Description |

|---|---|

| CAS Number | 5396-64-5 [1] [2] |

| Molecular Formula | C₁₂H₁₄O₄ [1] [3] [2] |

| Molecular Weight | 222.24 g/mol [1] [3] |

| IUPAC Name | methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [1] [2] |

| Common Synonyms | This compound; 3,4-dimethoxycinnamic acid methyl ester; ferulic methyl ester [1] [2] |

| Storage | Store at 2-8°C [1] |

Reported Synthesis Pathways

The synthesis of this compound can be achieved through at least two primary routes: a direct esterification of the parent acid or a two-step process from veratraldehyde. The following diagram outlines these core pathways.

Synthesis via Knoevenagel Condensation

This method involves a one-pot condensation of veratraldehyde with a malonate derivative, which simultaneously forms the cinnamate backbone and the methyl ester. This is a common and efficient approach mentioned in a patent for the synthesis of the related drug Tranilast [4].

Key Reaction Steps:

- Reaction Setup: Add malonic acid and organic bases (pyridine, piperidine) to veratraldehyde. The patent indicates that various organic solvents can be used, including dichloromethane, toluene, xylene, tetrahydrofuran, or 1,4-dioxane [4].

- Condensation: The reaction mixture is stirred, typically under reflux, to facilitate the Knoevenagel condensation, forming the cinnamic acid derivative.

- Esterification: The reaction conditions directly yield the methyl ester. In the context of the patent, this is referred to as "tranilast methyl ester," which shares the core structure of this compound [4].

- Work-up: The crude product is isolated by adjusting the pH with an inorganic base (e.g., sodium hydroxide, lithium hydroxide, potassium hydroxide) or acid (e.g., hydrochloric acid), followed by washing, drying, and concentration [4].

Alternative Synthesis from Vanillin

An academic paper describes a multi-step synthesis where vanillin is used as the starting material [5].

- Acetylation of vanillin followed by hydrolysis yields ferulic acid.

- Methylation of ferulic acid produces this compound.

- This ester can be hydrolyzed to yield 3,4-dimethoxycinnamic acid for further transformations [5].

Characterization Data

Proper characterization is essential for verifying the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for this purpose.

Table 2: NMR Spectroscopic Data for this compound (250 MHz) [3]

| Atom ID | Assignment (Author Nomenclature) | δ (¹³C), ppm | δ (¹H), ppm |

|---|---|---|---|

| C3 | GOMe (Ester -OCH₃) | 51.20 | 3.79 |

| C2, C1 | 3OMe, 4OMe (Aryl -OCH₃) | 55.52, 55.59 | 3.90 |

| C8 | C2 (Aromatic CH) | 110.49 | 7.04 |

| C6 | C5 (Aromatic CH) | 111.51 | 6.86 |

| C5 | Cβ (Alkene CH) | 115.26 | 6.30 |

| C4 | C6 (Aromatic CH) | 122.81 | 7.09 |

| C9 | C1 (Aromatic Quaternary C) | 126.85 | - |

| C7 | Cα (Alkene CH) | 144.67 | 7.63 |

| C11 | C3 (Aromatic Quaternary C) | 149.00 | - |

| C10 | C4 (Aromatic Quaternary C) | 151.02 | - |

| C12 | G (Ester C=O) | 166.92 | - |

Biological Activity and Research Applications

This compound is noted in scientific literature for several biological activities, making it a compound of interest in drug discovery.

Table 3: Reported Biological Activities and Research Applications

| Application Area | Reported Activity / Use | Model / Context |

|---|---|---|

| Epigenetic Research | Inhibitor of global DNA methylation [1]. | Hep3B cells (human liver cancer cell line) [1]. |

| Antifungal Research | Inhibitor of uredospore germination [1]. | Not specified in source. |

| Neuroprotective Research | Binds to prion proteins, reducing oligomer formation and increasing cell viability [6]. | SH-SY5Y human neuroblastoma cells [6]. |

| Chemical Synthesis | Key synthetic intermediate [4] [5]. | Used in the synthesis of pharmaceutical compounds like Tranilast and Dopamine Hydrochloride [4] [5]. |

Experimental Protocol: Knoevenagel Condensation Based on Patent Information

The following protocol is adapted from the general method described in the Tranilast synthesis patent [4].

Disclaimer: This is a generalized procedure. Optimal conditions, including solvent, temperature, and reaction time, should be determined empirically through small-scale testing.

Materials:

- Veratraldehyde

- Malonic acid

- Pyridine

- Piperidine

- Anhydrous organic solvent (e.g., Toluene, Dichloromethane, Tetrahydrofuran)

- Aqueous Sodium Hydroxide (NaOH) solution

- Aqueous Hydrochloric Acid (HCl) solution

- Saturated brine solution

- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Reaction:

- In a round-bottom flask equipped with a reflux condenser, dissolve veratraldehyde (e.g., 1.0 equiv) and malonic acid (e.g., 1.2 equiv) in a suitable anhydrous solvent.

- Add a catalytic amount of pyridine and piperidine to the reaction mixture.

- Heat the mixture under reflux with stirring. Monitor the reaction by TLC until completion.

- Work-up:

- After the reaction is complete, allow the mixture to cool to room temperature.

- Transfer the reaction liquid to a separatory funnel and wash sequentially with water, a dilute NaOH solution, and a dilute HCl solution.

- Finally, wash the organic layer with brine.

- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification:

- Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product as a solid.

References

- 1. CAS#:5396-64-5 | 2-Propenoic acid, 3 -( 3 , 4 -dimethoxyphenyl)-, methyl ... [chemsrc.com]

- 2. , methyl - 3 , 5396-64-5 4 dimethoxycinnamate [thegoodscentscompany.com]

- 3. bmse010231 Methyl , 3 - 4 at BMRB dimethoxycinnamate [bmrb.io]

- 4. CN104693063A - Synthesis method of tranilast - Google Patents [patents.google.com]

- 5. of Dopamine Hydrochloride from Vanillin : Oriental Journal... Synthesis [orientjchem.org]

- 6. Biological Properties, Health Benefits and Enzymatic Modifications of... [pmc.ncbi.nlm.nih.gov]

HPLC-MS/MS analysis of Methyl 3,4-dimethoxycinnamate

Chemical Profile of Methyl 3,4-dimethoxycinnamate

The table below summarizes the key identifiers and properties of this compound:

| Property | Description |

|---|---|

| CAS Number | 5396-64-5 [1] |

| IUPAC Name | This compound [1] |

| Synonyms | This compound; 3-(3,4-dimethoxyphenyl)-acrylic acid methyl ester [1] |

| Molecular Formula | C₁₂H₁₄O₄ [1] [2] |

| Molecular Weight | 222.24 g/mol [1] [2] |

| Structure | A cinnamic acid derivative with methoxy substituents at the 3- and 4-positions of the phenyl ring and a methyl ester group [1]. |

| Reported Biological Activity | Inhibitor of uredospore germination; reported to inhibit global DNA methylation in Hep3B cells [1]. |

Proposed HPLC-MS/MS Analysis Protocol

Since a direct method is unavailable, this protocol is an extrapolation from established methods for structurally similar compounds, such as kinase inhibitors [3] and UV filters [4].

Instrumentation and Chromatography

A generic liquid chromatography and mass spectrometry setup can be configured as follows:

- HPLC System: Agilent 1290 Infinity II UHPLC system or equivalent [5].

- Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 QqQ) with an Electrospray Ionization (ESI) source, typically in positive ion mode [3] [5] [6].

- Analytical Column: Reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm) [3] [5]. This is a standard choice for separating small organic molecules.

- Mobile Phase: A binary mixture is recommended.

- Flow Rate: 0.3 - 0.8 mL/min [3] [6].

- Column Temperature: 25-40°C [3].

- Injection Volume: 5-10 µL [3] [6].

Mass Spectrometry (MS) Parameters

The mass spectrometer settings must be optimized using a standard solution of the target analyte.

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

- MRM Transitions: The precursor and product ions must be determined experimentally. The following workflow outlines the steps for parameter optimization:

Sample Preparation

The preparation method depends heavily on the sample matrix.

- Plasma/Serum: Protein Precipitation (PPT) is a simple and fast approach. Add a volume of organic solvent (e.g., acetonitrile, 2:1 v/v) to the plasma sample, vortex, then centrifuge. Collect the supernatant for analysis [3]. Solid-Phase Extraction (SPE) provides cleaner extracts and is suitable for complex matrices [6].

- Cell Culture/Tissue Homogenate: Similar to plasma, PPT is a suitable starting point. Further dilution or filtration may be necessary.

- Chemical Solutions: Can often be analyzed after simple dilution with the mobile phase or a compatible solvent.

Method Validation Parameters

For any bioanalytical method, validation following regulatory guidelines (e.g., FDA) is essential. Key parameters to assess are summarized below:

| Validation Parameter | Target Criteria & Description [3] |

|---|---|

| Linearity & Range | A coefficient of determination (r²) ≥ 0.99. Establish over the expected concentration range. |

| Accuracy | Recovery of 85-115% for Quality Control (QC) samples. |

| Precision | Intra- and inter-day precision (Relative Standard Deviation, RSD) ≤ 15%. |

| Limit of Detection (LOD) & Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Selectivity/Specificity | No significant interference from the matrix at the retention time of the analyte. |

| Stability | Evaluate the analyte's stability under various conditions (e.g., benchtop, freeze-thaw cycles). |

Important Considerations for Protocol Development

- Lack of Direct Reference: The proposed parameters are generic. You must experimentally optimize all MS parameters and chromatographic conditions using a certified standard of this compound.

- Internal Standard (IS): For accurate quantification, especially in biological matrices, use a stable isotope-labeled analog of the analyte as an Internal Standard. If unavailable, a structurally similar compound can be evaluated (e.g., Bosutinib was used as IS for Dovitinib) [3].

- Matrix Effects: The ionization of your analyte can be suppressed or enhanced by co-eluting matrix components. This effect must be investigated during method validation [3].

I hope this structured overview provides a solid foundation for developing your own detailed HPLC-MS/MS protocol. The lack of a direct method in the literature presents a valuable opportunity for your research to contribute a novel and validated analytical procedure.

References

- 1. CAS#:5396-64-5 | 2-Propenoic acid, 3 -( 3 , 4 -dimethoxyphenyl)-, methyl ... [chemsrc.com]

- 2. bmse010231 Methyl , 3 - 4 at BMRB dimethoxycinnamate [bmrb.io]

- 3. A New Validated - HPLC / MS for Quantification and... MS Method [dovepress.com]

- 4. Development and validation of LC-MS/MS method for the ... [sciencedirect.com]

- 5. Use of high performance liquid chromatography-mass spectrometry... [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of Hplc - Ms / Ms for Rivaroxaban... Method [orientjchem.org]

Comprehensive Application Notes and Protocols: Uredospore Germination Inhibition Assays for Antifungal Discovery

Introduction to Uredospore Germination and Its Significance in Plant Pathology

Uredospores (also referred to as urediniospores) represent the asexual, repeating spores of rust fungi that are responsible for the rapid dissemination and epidemic spread of these devastating plant pathogens. These spores are uniquely adapted for dispersal by wind over long distances and can rapidly germinate under favorable environmental conditions to initiate new infections. The germination process typically begins when uredospores encounter a film of water on plant surfaces, followed by the emergence of germ tubes that develop appressoria for host penetration. Understanding and inhibiting this critical germination phase provides a strategic approach for managing rust diseases that affect numerous economically important crops worldwide.

The significance of uredospore germination inhibition extends beyond fundamental phytopathology to practical agricultural applications. Rust diseases caused by fungi such as Hemileia vastatrix (coffee rust), Puccinia kuehnii (sugarcane orange rust), and numerous other Puccinia species can lead to catastrophic yield losses, threatening global food security and agricultural economies. The assay protocols described in this document provide standardized methods for evaluating potential antifungal compounds, botanical extracts, and synthetic chemicals for their ability to interfere with the germination process. These assays serve as critical first-line screens in the development of novel fungicides and biopesticides, allowing researchers to rapidly identify promising candidates before progressing to more complex greenhouse and field trials.

Experimental Design Considerations

Comparison of Assay Approaches

When designing uredospore germination inhibition studies, researchers must select appropriate experimental approaches based on their specific research objectives and available resources. The table below summarizes the key characteristics of different assay formats:

Table 1: Comparison of Uredospore Germination Inhibition Assay Approaches

| Assay Type | Key Features | Applications | Advantages | Limitations |

|---|---|---|---|---|

| In Vitro Assays | Direct application of test compounds to spores in controlled environments | Initial screening of antifungal activity | High-throughput capability; Controlled conditions; Minimal resource requirements | Does not account for host-pathogen interactions |

| In Vivo Assays | Application to infected host plants under controlled conditions | Efficacy validation on living tissues | Accounts for host penetration and metabolic processes; More predictive of field performance | Resource-intensive; Lower throughput; Variable environmental factors |

| High-Throughput Screening | Miniaturized formats using multi-well plates | Large compound library screening | Rapid assessment of numerous compounds; Reduced reagent requirements | Specialized equipment needed; May not represent natural germination conditions |

Selection of Experimental Organisms

Uredospore sources should be selected based on research objectives and regional agricultural priorities. Important rust pathogens include Hemileia vastatrix (coffee rust), Puccinia kuehnii (sugarcane orange rust), Puccinia graminis (wheat stem rust), and Phakopsora pachyrhizi (soybean rust). Spores can be collected from naturally infected field samples or maintained in controlled laboratory environments. For consistency, researchers should document the origin, collection date, and storage conditions of all uredospore isolates, as these factors can significantly impact germination viability. Prior to assay implementation, baseline germination rates should be established, with most studies requiring minimum 70-80% germination in control groups for reliable results.

Detailed Experimental Protocols

In Vitro Germination Inhibition Assay

3.1.1 Uredospore Collection and Preparation

- Collection from infected tissues: Collect leaves with fresh uredospore pustules, avoiding necrotic or heavily contaminated areas. Place samples in paper bags and store temporarily in a cool container during transport to the laboratory. [1]

- Spore harvesting: Gently scrape uredospores from the leaf surface using a sterile scalpel or fine brush onto smooth surface such as glazed paper. Avoid damaging spores through excessive pressure. [1]

- Storage considerations: For short-term storage (up to 2 weeks), keep spores in sterile microcentrifuge tubes at 4°C with desiccant. For long-term preservation, store at -20°C or in liquid nitrogen with cryoprotectants.

- Viability assessment: Prior to assays, confirm spore viability by assessing germination rate in control treatments. Discard batches with less than 70% germination in control settings. [2]

3.1.2 Test Compound Preparation

- Extraction protocols for plant materials: Follow the ethanolic extraction method whereby 10 g of fresh plant leaves are crushed and mixed with 100 mL of absolute ethanol, followed by 72 hours of incubation at room temperature. Filter through Whatman #2 filter paper and concentrate using a water bath at 45°C until solvent evaporation. Store concentrated extracts at 4°C for future use. [1]

- Solvent considerations: Use appropriate solvents based on compound properties. Common choices include ethanol, methanol, dimethyl sulfoxide (DMSO), or sterile distilled water. Maintain final solvent concentrations below 1% (v/v) in assay mixtures to avoid solvent toxicity effects.

- Concentration ranges: Prepare serial dilutions covering an appropriate range based on preliminary studies. Common test concentrations include 500 ppm, 1000 ppm, 2000 ppm, 3000 ppm, and 5000 ppm for initial screening. [1] [2]

- Surfactant addition: Incorporate 0.01-0.05% Tween 20 or similar non-ionic surfactants to improve compound dispersion and contact with hydrophobic spore surfaces. [2]

3.1.3 Germination Assay Setup

- Humid chamber preparation: Use sterile Petri dishes (90-100 mm diameter) containing moistened filter paper or agar to maintain high humidity (≥95% RH) during incubation.

- Application method: Prepare spore suspensions in sterile distilled water containing 0.01% Tween 20 at approximately 100 ± 10 uredospores per viewing field. Transfer 1 mL aliquots to glass slides or multi-well plates. [1]

- Compound application: Add test compounds at desired concentrations directly to spore suspensions, mixing gently to ensure uniform distribution.

- Incubation conditions: Incubate preparations in the dark at 22±2°C for 14-16 hours to allow for germination. Temperature and incubation duration may require optimization for specific rust species. [2]

- Control setup: Include both positive controls (commercial fungicides such as copper oxychloride at 3.0 g/L) and negative controls (solvent alone without active compounds). [1]

The following workflow diagram illustrates the key steps in the in vitro germination inhibition assay:

In Vivo Germination Inhibition Assay

3.2.1 Plant Material Preparation

- Host selection: Select susceptible host varieties appropriate for the rust species being studied. For coffee rust, use Coffea arabica var. Typica; for sugarcane orange rust, use susceptible Saccharum officinarum cultivars. [1] [2]

- Plant growth conditions: Maintain plants in controlled environment growth chambers or greenhouses at temperatures optimal for host growth (typically 22-25°C) with appropriate photoperiods and humidity levels.

- Plant age standardization: Use plants at consistent developmental stages, typically 3-6 months old for most rust-host combinations, with fully expanded but not senescent leaves.

3.2.2 Inoculation and Treatment

- Inoculation protocol: Prepare uredospore suspensions (typically 1-5×10^4 spores/mL in sterile distilled water with 0.01% Tween 20) and apply as a fine mist to abaxial leaf surfaces until run-off using atomizers or airbrush sprayers.

- Experimental design: Establish multiple treatment groups including test compounds at various concentrations, positive controls (commercial fungicides), and negative controls (solvent only).

- Application timing: For protective assays, apply treatments 24-48 hours before inoculation. For curative assays, apply treatments after inoculation but before symptom development.

- Environmental conditions: Maintain high humidity (>90% RH) for 24 hours post-inoculation to facilitate spore germination and infection, then return to standard growth conditions.

- Assessment timeline: Monitor disease development regularly for 15-20 days post-inoculation, recording symptom appearance and progression. [1]

Data Collection and Analysis

Germination Assessment and Quantification

- Microscopic evaluation: Examine spores under compound microscope at 100-400× magnification. Count a minimum of 100 spores per replicate across multiple fields to ensure representative sampling.

- Germination criteria: Define a spore as germinated when the germ tube length equals or exceeds the spore diameter. [2]

- Data recording: Document both germination percentage and germ tube morphology abnormalities (swelling, branching, bursting) that may indicate specific modes of action.

- Calculation of germination rate: Determine germination percentage using the formula: [2]

[ \text{Germination Rate (%)} = \left( \frac{\text{Number of germinated spores}}{\text{Total number of spores observed}} \right) \times 100 ]

- Inhibition percentage calculation: Calculate inhibition relative to negative controls using the formula:

[ \text{Inhibition (%)} = \left( 1 - \frac{\text{% Germination in treatment}}{\text{% Germination in control}} \right) \times 100 ]

Statistical Analysis

- Replication: Include a minimum of three technical replicates per treatment with independent biological replicates (separate spore collections or assay dates) to account for natural variability.

- Statistical tests: Apply appropriate statistical analyses including ANOVA followed by post-hoc tests such as Tukey's HSD (P ≤ 0.05) to identify significant differences between treatments. [1]

- Dose-response relationships: For compounds showing significant inhibition, establish IC50 and IC90 values (concentrations causing 50% and 90% inhibition, respectively) using probit analysis or non-linear regression of log-transformed concentration data. [2]

- Data presentation: Express results as mean ± standard deviation or standard error. Use appropriate data visualization techniques including bar graphs for categorical comparisons and line graphs for dose-response relationships.

Recent Research Findings and Efficacy Data

Recent studies have demonstrated the significant potential of various natural extracts and essential oils in inhibiting uredospore germination across multiple rust pathogen species. The following table summarizes quantitative efficacy data from recent investigations:

Table 2: Efficacy of Natural Products Against Uredospore Germination in Recent Studies

| Source Material | Target Pathogen | Test Concentrations | Key Findings | Reference |

|---|---|---|---|---|

| Azadirachta indica (neem) ethanolic extract | Hemileia vastatrix (coffee rust) | 1000, 3000, 5000 ppm | ~99% inhibition at all concentrations; Protective effect maintained for 20 days in vivo | [1] |

| Piper auritum (Mexican pepperleaf) ethanolic extract | Hemileia vastatrix (coffee rust) | 1000, 3000, 5000 ppm | ~99% inhibition at all concentrations; Comparable to synthetic fungicides in protective assays | [1] |

| Zingiber officinale (ginger) essential oil | Puccinia kuehnii (sugarcane orange rust) | 500, 1000, 2000 ppm | Dose-dependent inhibition; Most effective at 2000 ppm; Superior IC50 and IC90 values | [2] |

| Cymbopogon citratus (lemongrass) essential oil | Puccinia kuehnii (sugarcane orange rust) | 500, 1000, 2000 ppm | Strong inhibition at 2000 ppm; Favorable IC50 and IC90 values | [2] |

| Ocimum gratissimum L. essential oil | Puccinia kuehnii (sugarcane orange rust) | 500, 1000, 2000 ppm | Significant inhibition across all concentrations | [2] |

| Cinnamic acid derivatives | Hemileia vastatrix (coffee rust) | Various | Inhibition of spore germination; Structural similarity to natural self-inhibitors | [3] |

The relationship between different natural product classes and their efficacy against various rust pathogens can be visualized as follows:

Implementation Considerations and Troubleshooting

Critical Factors for Successful Assay Implementation

- Spore viability maintenance: Implement proper harvesting and storage protocols to preserve germination capacity. Avoid repeated freeze-thaw cycles and exposure to high temperatures during processing.

- Contamination control: Maintain sterile techniques throughout the procedure, particularly during spore collection and suspension preparation, to prevent microbial overgrowth that can confound results.

- Environmental consistency: Standardize temperature, humidity, and incubation duration across experiments to minimize variability. Consider conducting assays in environmental growth chambers for enhanced reproducibility.

- Surfactant optimization: Determine the optimal type and concentration of surfactants for each rust species, as hydrophobic spore surfaces may require different wetting agents for uniform compound distribution.

- Quality control measures: Establish acceptable ranges for control group germination rates (typically 70-90%) and discard experiments falling outside these parameters.

Common Technical Challenges and Solutions

- Low germination in controls: Optimize collection timing (fresh spores typically germinate better), adjust incubation temperature, or extend incubation duration. Test different hydration methods.

- High variability between replicates: Standardize spore counting methods, improve suspension homogeneity through better dispersion techniques, and increase replication number.

- Crystal formation from test compounds: Increase surfactant concentration, modify solvent systems, or use sonication to improve compound solubility.

- Inconsistent results between experiments: Implement strict standardization of environmental conditions, spore age, and assay timing. Consider using reference inhibitors in each experiment as benchmarks.

Conclusion

Uredospore germination inhibition assays represent versatile and valuable tools for screening potential antifungal compounds against economically significant rust pathogens. The protocols outlined in this document provide comprehensive guidance for implementing both in vitro and in vivo approaches, with specific methodologies adapted from recent peer-reviewed research. The standardized procedures for spore handling, compound application, and germination assessment facilitate reproducible screening of novel fungicides and biopesticides.

The consistent efficacy demonstrated by various plant-derived extracts and essential oils across multiple studies highlights the rich potential of natural products as sustainable alternatives to conventional synthetic fungicides. These assays serve as critical foundational tools in the development of integrated management strategies for rust diseases, contributing to more sustainable agricultural systems and enhanced global food security.

References

Comprehensive Application Notes and Protocols for DNA Methylation Inhibition in Hep3B Hepatocellular Carcinoma Cells

Introduction to Hep3B Cells and DNA Methylation in Hepatocellular Carcinoma

Hep3B is an immortalized human hepatocellular carcinoma (HCC) cell line originally derived from an 8-year-old male patient with hepatocellular carcinoma [1]. This cell line possesses several distinct characteristics that make it particularly valuable for epigenetic research in liver cancer. Unlike other HCC cell lines, Hep3B cells contain integrated hepatitis B virus (HBV) genome in their chromosomes, representing a clinically relevant model for virus-associated hepatocarcinogenesis [1]. Additionally, Hep3B cells are characterized by their p53 null status and tumorigenic capability, allowing researchers to study epigenetic modifications in a context that mimics key aspects of human hepatocellular carcinoma [1].

In hepatocellular carcinoma, epigenetic alterations play a fundamental role in disease pathogenesis. DNA hypermethylation of promoter regions constitutes a key mechanism for silencing tumor suppressor genes in HCC, with DNA methyltransferases (DNMTs) frequently overexpressed in cancer cells [2]. The reversible nature of epigenetic modifications makes them attractive therapeutic targets, with DNA methylation inhibition representing a promising strategy for reactivating silenced tumor suppressor genes and restoring anti-tumor responses in hepatocellular carcinoma [2].

DNA Methylation Inhibitors: Mechanisms and Classification

Categories of DNA Methylation Inhibitors

DNA methylation inhibitors comprise a diverse class of compounds that target different components of the DNA methylation machinery. These inhibitors can be broadly categorized based on their mechanisms of action and molecular targets:

- Nucleoside analog DNMT inhibitors: This class includes compounds such as decitabine (DAC) that incorporate into DNA and trap DNMT enzymes, leading to their degradation and subsequent DNA hypomethylation [3] [2].

- Non-nucleoside DNMT inhibitors: These compounds directly inhibit DNMT activity without incorporating into DNA, including compounds like hydralazine and procainamide.

- HDAC inhibitors with DNMT inhibitory activity: Several histone deacetylase (HDAC) inhibitors demonstrate the ability to indirectly inhibit DNA methylation, including panobinostat and trichostatin A (TSA) [4] [5].

- Natural product-derived inhibitors: Various naturally occurring compounds such as epigallocatechin-3-gallate (EGCG) from green tea exhibit DNA demethylating activity.

Molecular Mechanisms of Action

The molecular mechanisms through which these inhibitors exert their effects vary significantly:

Table 1: DNA Methylation Inhibitors and Their Mechanisms in Hep3B Cells

| Inhibitor | Primary Target | Concentration Range | Treatment Duration | Key Molecular Effects |

|---|---|---|---|---|

| Decitabine (DAC) | DNMT1 | 1-10 μM | 24-72 hours | Promotes OATP1B3 expression via SLCO1B3 demethylation; enhances sorafenib uptake [3] |

| Panobinostat | HDACs (pan-inhibitor) | 0.1 μM | 6-72 hours | Rapid DNMT activity inhibition (6h); downregulates DNMT mRNA/protein; reduces RASSF1A/APC methylation [4] |

| Trichostatin A (TSA) | HDACs (Class I/II) | 500-800 nM | 24 hours | Reduces global DNA methylation; decreases DNMT1 protein levels; alters DNMT1-chromatin interactions [5] |

| OGT Inhibitors (OSMI-4) | O-GlcNAc transferase | Varies | 24-48 hours | Reduces O-GlcNAcylation of DNMT1; increases DNMT1 stability and activity [6] |

Quantitative Data on DNA Methylation Inhibition Efficacy

Treatment Outcomes and Demethylation Efficiency

Quantitative assessment of DNA methylation inhibition provides critical information for experimental design and interpretation. The following data summarizes key efficacy metrics for various DNA methylation inhibitors in Hep3B cells:

Table 2: Quantitative Efficacy Metrics of DNA Methylation Inhibitors in Hep3B Cells

| Treatment | Global DNA Methylation Reduction | Gene-Specific Demethylation | Gene Reactivation Efficiency | Downstream Functional Effects |

|---|---|---|---|---|

| Decitabine (3μM, 72h) | Not quantified | SLCO1B3 promoter demethylation; OATP1B3 protein expression increased >2-fold | Significant enhancement of sorafenib cytotoxicity | Tumor volume reduction >50% in xenograft models [3] |

| Panobinostat (0.1μM) | Significant reduction at 72h | APC methylation reduced >40%; RASSF1A methylation reduced >35% | APC mRNA re-expression >3-fold | Inhibition of HCC growth in vitro and in vivo [4] |

| Trichostatin A (500nM, 24h) | 20-30% reduction by LUMA assay | p21 promoter demethylation | p21 mRNA induction >2-fold | Activation of apoptosis pathways [5] |

| High Glucose (25mM) | Increased loss in PMDs | Locus-specific hypomethylation | Altered expression of metabolic genes | Increased DNA damage and apoptosis [6] |

Detailed Experimental Protocols

Protocol 1: DNMT Inhibitor Treatment with Decitabine

4.1.1 Materials and Reagents

- Hep3B cells (ATCC HB-8064)

- EMEM growth medium supplemented with 10% FBS, 2 mM L-glutamine [1]

- Decitabine (DAC; HY-A0004, MCE) prepared as 10 mM stock solution in DMSO

- Sterile phosphate-buffered saline (PBS)

- Trypsin-EDTA solution for cell detachment

- Tissue culture flasks or plates

4.1.2 Procedure

- Cell Seeding: Plate Hep3B cells at a density of 5 × 10^5 cells per well in 6-well plates or 2 × 10^4 cells per well in 96-well plates for viability assays.

- Incubation: Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

- Treatment Preparation: Prepare fresh working concentrations of decitabine (1-10 μM) in complete EMEM medium. Note: Decitabine is unstable in aqueous solution; prepare immediately before use.

- Medium Replacement: Aspirate existing medium from cells and add decitabine-containing medium.

- Treatment Duration: Incubate cells with decitabine for 72 hours for maximal demethylation effects [3].

- Medium Refreshment: For treatments exceeding 48 hours, replace with fresh decitabine-containing medium every 48 hours.

- Post-Treatment Processing: Harvest cells for downstream analysis (DNA, RNA, or protein extraction) following treatment completion.

Protocol 2: Combined DNMT Inhibitor and Sorafenib Treatment

4.2.1 Materials and Reagents

- Hep3B cells

- EMEM complete medium

- Decitabine stock solution (10 mM in DMSO)

- Sorafenib (HY-10201, MCE) prepared as 10 mM stock solution in DMSO

- xCELLigence Real-Time Cell Analysis eSight system (Agilent) for dynamic monitoring [3]

4.2.2 Procedure

- Initial Seeding: Seed Hep3B cells into specialized E-Plate View 96-well plates at 5 × 10^3 cells per well.

- Baseline Monitoring: Incubate plates in xCELLigence system overnight to establish baseline cell index values.

- Decitabine Pre-treatment: Treat cells with 3 μM decitabine for 72 hours.

- Sorafenib Addition: Following decitabine pre-treatment, add sorafenib (3 μM) to the combination group while maintaining decitabine concentration.

- Real-time Monitoring: Continuously monitor cell proliferation using the xCELLigence system throughout treatment period.

- Data Analysis: Analyze cell index curves to assess synergistic effects of combination therapy [3].

Protocol 3: DNA Methylation Analysis via Bisulfite Sequencing

4.3.1 Materials and Reagents

- DNeasy Blood & Tissue Kit (Qiagen) for DNA extraction

- EpiTect Bisulfite Kit (Qiagen) for bisulfite conversion

- PCR reagents and specific primers for target genes

- Agarose gel electrophoresis equipment

- Cloning and sequencing reagents

4.3.2 Procedure

- DNA Extraction: Harvest treated Hep3B cells and extract genomic DNA using DNeasy Kit according to manufacturer's instructions.

- DNA Quantification: Measure DNA concentration using spectrophotometry and ensure 260/280 ratio of ~1.8.

- Bisulfite Conversion: Convert 500 ng-1 μg genomic DNA using EpiTect Bisulfite Kit to convert unmethylated cytosines to uracils.

- PCR Amplification: Design primers specific for bisulfite-converted DNA and amplify target regions (e.g., SLCO1B3 promoter) [3].

- Cloning and Sequencing: Clone PCR products into sequencing vector, select 10+ clones per sample, and sequence.

- Methylation Analysis: Calculate methylation percentage by comparing methylated vs. unmethylated cytosines in CpG sites across multiple clones.

Molecular Pathways and Experimental Workflows

DNA Methylation Inhibition Pathways in Hep3B Cells

Diagram 1: Molecular mechanisms of DNA methylation inhibition in Hep3B cells. Three primary pathways include direct DNMT inhibition by decitabine, indirect DNMT downregulation via HDAC inhibitors, and metabolic regulation through O-GlcNAcylation.

Experimental Workflow for DNA Methylation Studies

Diagram 2: Comprehensive experimental workflow for DNA methylation inhibition studies in Hep3B cells, encompassing cell culture, molecular analysis, and functional assays.

Troubleshooting and Technical Considerations

Optimization Guidelines and Problem Resolution

Successful implementation of DNA methylation inhibition studies requires attention to several technical considerations and potential challenges:

- Decitabine Stability: Decitabine is highly unstable in aqueous solution with a half-life of approximately 15-25 hours at physiological pH. Always prepare fresh stock solutions and replace treatment media every 24-48 hours to maintain effective concentrations [3] [2].

- Cell Density Effects: Hep3B cells should be maintained at subconfluent conditions (70-80% confluence) during treatments as high density can influence epigenetic responses and drug sensitivity [1] [5].

- Treatment Duration Balance: Shorter treatments (24-48 hours) may produce transient effects, while extended exposures (72+ hours) can induce substantial cytotoxicity. Balance treatment duration based on experimental objectives [3] [4].

- Appropriate Controls: Always include vehicle controls (DMSO at equivalent concentrations) and untreated controls to account for solvent effects and baseline methylation status.

- Combination Therapy Timing: When combining decitabine with other agents like sorafenib, sequential administration (decitabine pre-treatment followed by targeted therapy) typically shows superior efficacy compared to simultaneous treatment [3].

Data Interpretation Considerations

Accurate interpretation of DNA methylation inhibition experiments requires understanding several key aspects:

- Temporal Dynamics: Maximal DNA demethylation typically occurs 72-96 hours after treatment initiation, while gene reactivation may follow different kinetics [4] [5].

- Locus-Specific Variability: Different genomic regions exhibit varying sensitivity to demethylating agents, with promoter CpG islands often requiring higher doses or longer exposures [6].

- Persistence of Effects: Epigenetic modifications induced by DNMT inhibitors can be transient, with methylation patterns gradually returning to baseline after treatment cessation in the absence of selective pressure.

- Cellular Heterogeneity: Hep3B populations may exhibit heterogeneous responses to epigenetic treatments, requiring single-cell analyses or clonal expansion for comprehensive assessment.

Conclusion and Future Perspectives

DNA methylation inhibition in Hep3B hepatocellular carcinoma cells represents a powerful experimental approach for investigating epigenetic mechanisms in liver cancer and developing novel therapeutic strategies. The protocols and data presented herein provide researchers with comprehensive methodological guidance for implementing these techniques in their investigations.

Emerging areas in the field include the development of more specific DNMT inhibitors with reduced off-target effects, combination strategies with immunotherapy agents, and the exploration of metabolic-epigenetic connections through regulators like O-GlcNAcylation [6] [2]. Furthermore, the integration of DNA methylation inhibition with RNA methylation modifiers (such as METTL3 inhibitors) represents an exciting frontier in epigenetic cancer therapy [7].

As research advances, the refinement of these protocols and the development of increasingly sophisticated analytical approaches will continue to enhance our understanding of epigenetic regulation in hepatocellular carcinoma and accelerate the development of effective epigenetic therapies for this devastating malignancy.

References

- 1. Line: Hepatocellular Carcinoma Research and Discovery Hep 3 B Cell [cytion.com]

- 2. Recent progress in DNA methyltransferase inhibitors as anticancer... [pmc.ncbi.nlm.nih.gov]

- 3. Decitabine regulates the resistance of HCC to sorafenib through... [clinicalepigeneticsjournal.biomedcentral.com]

- 4. of DNA methyltransferase activity and expression by... Inhibition [bmccancer.biomedcentral.com]

- 5. Genomic DNA Hypomethylation by Histone Deacetylase ... [pmc.ncbi.nlm.nih.gov]

- 6. of DNMT1 methyltransferase activity via glucose-regulated... Inhibition [elifesciences.org]

- 7. METTL3 facilitates the progression of hepatocellular carcinoma by... [pmc.ncbi.nlm.nih.gov]

Application Notes: Acidic Dimerization of Methyl Dialkoxycinnamates to Lignans

This protocol describes methods for the acidic and acidic/oxidative dimerization of methyl dialkoxycinnamates to synthesize trisubstituted indanes and novel lignan structures [1] [2]. These reactions are valuable for generating molecular complexity and accessing natural product-like scaffolds.

Experimental Design & Outcomes

The table below summarizes the core reaction conditions and expected outcomes based on the literature [1] [2].

| Parameter | Condition A (Acidic Dimerization) | Condition B (Acidic/Oxidative Dimerization) |

|---|---|---|

| Primary Product | Trisubstituted indanes | Variety of lignan types (two new classes) |

| Key Reagent(s) | Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·Et₂O) | TFA or BF₃·Et₂O, plus 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Reaction Temperature | Information not explicitly stated in search results | 0 °C |

| Reaction Time | Information not explicitly stated in search results | 1.5 hours |

The table below lists the critical control and characterization points for the reaction.

| Aspect | Details & Rationale | | :--- | :--- | | Reaction Monitoring | Use TLC or LC-MS to track reaction progression and consumption of starting material. | | Key Characterization | • NMR Spectroscopy: Confirm indane or lignan skeleton and substitution patterns. • Mass Spectrometry: Determine molecular weight of products. • X-ray Crystallography: Unambiguously determine structure of novel lignans, as used in the original study [1]. | | Critical Controls | • Atmosphere: Ensure anhydrous conditions for acid-sensitive reagents. • Temperature: Strictly maintain 0°C for oxidative condition to control selectivity. |

Detailed Experimental Protocols

Reagents and Materials

- Starting Material: Methyl dialkoxycinnamate.

- Acid Catalysts: Trifluoroacetic acid (TFA, anhydrous) or Boron trifluoride diethyl etherate (BF₃·Et₂O, neat).

- Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), high purity.

- Solvents: Anhydrous dichloromethane (DCM) or chloroform.

- Equipment: Round-bottom flask, magnetic stirrer, ice bath, syringe/septa for anhydrous reagent transfer, argon/nitrogen gas for inert atmosphere.

Procedure for Acidic/Oxidative Dimerization (Condition B)

This is the detailed method for generating novel lignans [1] [2].

- Reaction Setup: Charge a dry round-bottom flask with a magnetic stir bar. Add methyl dialkoxycinnamate (1.0 equiv) under an inert atmosphere (e.g., argon). Add anhydrous DCM (0.1 M concentration relative to substrate) and cool the mixture to 0 °C using an ice bath.

- Acid Addition: Add the Lewis acid (e.g., BF₃·Et₂O, 1.0-2.0 equiv) dropwise via syringe while stirring.

- Oxidant Addition: After stirring for an initial period (exact time not specified in sources), add DDQ (1.0-1.5 equiv) in one portion.

- Reaction Progression: Stir the reaction mixture vigorously at 0 °C for 1.5 hours, monitoring by TLC.

- Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to isolate the desired lignan products.

Procedure for Acidic Dimerization (Condition A)

This method yields trisubstituted indanes [1]. The procedure is similar but excludes DDQ. The reaction is typically stirred at room temperature or another specified temperature until completion, as monitored by TLC, before standard aqueous work-up and purification.

Expected Results & Characterization

Successful execution of Condition A will yield trisubstituted indanes as the major products. Condition B will produce a variety of lignan types, including two new classes of lignans [1] [2]. The original research used X-ray crystallography to confirm the structures of these novel compounds [1].

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low Conversion | Inefficient dimerization | Confirm reagent quality and anhydrous conditions; optimize catalyst loading. |

| Multiple/Unidentified Side Products | Over-oxidation or polymerization | Strictly control reaction time and temperature; consider slow reagent addition. |

| Novel Lignan Structures Not Formed | Incorrect oxidative conditions | Verify DDQ quality and stoichiometry; ensure precise 0°C temperature. |

Workflow & Reaction Pathways

The following diagrams illustrate the experimental workflow and the key chemical relationships in this dimerization process.

Diagram 1: Experimental workflow for the acidic and acidic/oxidative dimerization of methyl dialkoxycinnamates.

Diagram 2: Simplified reaction pathway showing the formation of different products based on reaction conditions.

Summary

This protocol provides a reliable method for synthesizing complex indane and lignan structures from simple cinnamate esters. The ability to switch between product classes by simply adding an oxidant makes this a highly versatile synthetic tool.

References

Comprehensive NMR Spectroscopy Application Notes: Sample Preparation & Analysis of Cinnamates in Cinnamon Products

Introduction to Cinnamon & Cinnamates

Cinnamon is one of the world's most important spices, valued not only for its culinary applications but also for its significant health benefits, including reducing heart disease risk factors, lowering blood sugar levels, and positively impacting neurological disorders. These beneficial properties are largely attributed to cinnamon's high antioxidant content and specific bioactive compounds, particularly cinnamaldehyde and various cinnamate derivatives. Cinnamon is obtained from the dried inner bark of several species of the genus Cinnamomum, primarily Cinnamomum verum (Ceylon cinnamon, considered "true" cinnamon) and C. burmannii (Indonesian cassia), C. cassia (Chinese cassia), and C. loureiroi (Saigon cassia), collectively known as cassia cinnamon. In recent years, cassia cinnamon has largely replaced Ceylon cinnamon in many markets due to lower cost, making it the most widely used species in the United States, Europe, and Canada. [1]

This species differentiation has significant health implications because cassia cinnamon contains high levels of coumarin, a naturally occurring compound that can be hepatotoxic to sensitive individuals. In contrast, Ceylon cinnamon has relatively lower levels of coumarin. The increased consumption of cassia cinnamon has prompted the European Food Safety Authority (EFSA) to establish a tolerable daily intake (TDI) of 0.1 mg coumarin/kg body weight. This regulatory concern, combined with the need for quality control in cinnamon-containing products and supplements, necessitates reliable analytical methods for identifying and quantifying key components in cinnamon products, particularly various cinnamate compounds. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for this application, enabling comprehensive metabolite profiling without the need for extensive purification or separation procedures. [1]

NMR Sample Preparation Fundamentals

Core Principles & Requirements

Proper sample preparation is critical in NMR spectroscopy, as sample quality directly determines spectrum quality. Unlike other spectroscopic techniques, NMR is particularly sensitive to sample composition, purity, and physical characteristics. Several fundamental principles must be followed to ensure that the resulting spectra provide accurate, reproducible, and interpretable data for cinnamate analysis. [2]

Deuterated Solvents: All samples must be prepared using solvents in which hydrogen atoms have been replaced with deuterium. The NMR signal from deuterium nuclei serves as the NMR lock signal, which the spectrometer uses for stabilization during data acquisition. Common deuterated solvents for cinnamate analysis include chloroform-D (CDCl₃), dimethyl sulfoxide-D₆ (DMSO-D₆), and acetone-D₆, with CDCl₃ being particularly suitable for extracting non-polar cinnamate compounds from cinnamon products. [2] [3]

Sample Concentration Optimization: For ¹H NMR analysis of organic compounds like cinnamates, the optimal quantity typically ranges from 5-25 mg of material. For ¹³C NMR, which is approximately 6,000 times less sensitive than ¹H NMR, significantly more material is required—typically 50-100 mg. At very low concentrations, peaks from common contaminants such as water and grease may dominate the spectrum, while overly concentrated samples can result in increased solution viscosity that broadens spectral lines. As a general guideline, if approximately 0.2-0.3 millimoles can be dissolved in 0.7 mL, the ¹³C spectrum will require no more than about half an hour to record. Halving the quantity of material quadruples the data accumulation time. [2] [3]

Particle Elimination: Solid particles must be completely removed from NMR samples as they distort magnetic field homogeneity because the magnetic susceptibility of particles differs from that of the solution. This distortion causes broad lines and indistinct spectra that cannot be adequately corrected through shimming. All samples should be filtered through a small plug of tightly packed glass wool in a Pasteur pipette. Cotton wool should be avoided as most NMR solvents can dissolve material from it, which appears in ¹H spectra. After filtration, the sample should be visually clear, though it may retain color. [2]

Sample Physical Specifications

Optimal Sample Height: In the magnet, the main field direction is vertical along the sample's length. Each end of the sample causes significant field homogeneity distortion corrected using the spectrometer's shim controls. For Bruker spectrometers, the optimal solution height is 4 cm (approximately 0.55 mL), while for Varian spectrometers, it is 5 cm (approximately 0.7 mL). Samples that are too short are difficult to shim and delay spectrum recording, while excessively long samples waste costly deuterated solvent. The sample depth should be verified with a ruler, and the cap should be fully seated on the tube to minimize solvent evaporation. [2]

Tube Quality & Cleaning: High-quality NMR tubes appropriate for the spectrometer frequency should be used. After use, tubes should be rinsed with acetone or another suitable solvent and dried with a blast of dry air or nitrogen. Tubes should not be dried in a hot oven as this does not effectively remove solvent vapor, which can appear in spectra. Tubes with chipped or broken tops should be discarded as they are dangerous and likely to splinter lengthwise. Disposable or low-quality NMR tubes are inappropriate for high-field instruments as their low glass quality prevents adequate shimming. [2] [3]

Internal Referencing: For precise chemical shift determination, an internal reference should be used. Tetramethylsilane (TMS) is standard for organic solvents, while DSS or TSP is used for aqueous samples. For ¹H spectra, the reference signal should not exceed solvent peak height. A drop of TMS added directly to a sample is typically excessive; instead, add one drop of TMS to 5-10 mL of deuterated solvent, then use this prepared solvent for multiple samples. Alternatively, the residual proton signals in deuterated solvents can serve as secondary references, though these vary by solvent. [2] [3]

Cinnamate NMR Analysis Protocol

Materials & Equipment

- Cinnamon Samples: Ground cinnamon powder or cinnamon supplements from commercial sources

- Deuterated Solvent: Chloroform-D (CDCl₃) for extraction of non-polar cinnamates

- Reference Standards: Certified standards of target cinnamate compounds (coumarin, cinnamaldehyde, cinnamic acid, cinnamyl alcohol, eugenol, cinnamyl acetate)

- NMR Equipment: 5 mm NMR tubes, Pasteur pipettes, glass wool for filtration, vial for sample preparation

- Instrumentation: NMR spectrometer operating at 600 MHz or higher field strength for optimal resolution

Step-by-Step Sample Preparation Methodology

Sample Weighing: Precisely weigh approximately 200 mg of ground cinnamon powder or cinnamon supplement material into a clean vial. [1]

Solvent Addition & Extraction: Add 1.5 mL of CDCl₃ to the vial. Sonicate the mixture to facilitate extraction of cinnamate compounds from the cinnamon matrix into the deuterated solvent. [1]

Filtration: After sonication, filter approximately 600 μL of the CDCl₃ extract through a plug of tightly packed glass wool in a Pasteur pipette into a clean 5 mm NMR tube. This step removes suspended particles that could distort magnetic field homogeneity. [2] [1]

Reference Standard Preparation: For quantitative analysis, prepare reference standard samples by dissolving approximately 90-150 mg of each pure cinnamate compound (coumarin, cinnamaldehyde, cinnamic acid, cinnamyl alcohol, eugenol, cinnamyl acetate) in 2 mL of CDCl₃, then transfer 600 μL of each solution to separate 5 mm NMR tubes. Prepare a standard mixture containing all expected components by combining appropriate volumes of each standard solution. [1]

NMR Data Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence such as the 1D-NOESY (noesyigld1d) at 600 MHz. Typical acquisition parameters include: 64 scans, 10-second relaxation delay, 20 ppm spectral width, and 64K data points. Lock on the deuterated solvent signal for field stabilization. [1]

Automated Analysis Implementation: For high-throughput analysis, implement automated processing using specialized software (e.g., Bruker's AssureNMR version 2.0). The software should utilize the PULCON method and an external quantification standard for complete quantification results. Create an NMR spectral database (SBASE) of reference cinnamate compounds for automated component identification. [1]

Table 1: Optimal NMR Acquisition Parameters for Cinnamate Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Field Strength | 600 MHz | Optimal resolution for complex mixture analysis |

| Pulse Sequence | 1D-NOESY (noesyigld1d) | Effective for small organic molecules |

| Relaxation Delay | 10 seconds | Ensures complete T1 relaxation for quantification |

| Number of Scans | 64 | Balances signal-to-noise with acquisition time |

| Spectral Width | 20 ppm | Captures entire proton chemical shift range |

| Data Points | 64K | Provides high digital resolution |

Spectral Database Creation & Automated Quantification

For efficient analysis of multiple cinnamon samples, create a specialized NMR spectral database:

Reference Spectra Acquisition: Acquire ¹H NMR spectra of pure reference materials for all target cinnamate compounds: coumarin, cinnamyl alcohol, cinnamaldehyde, cinnamic acid, eugenol, and cinnamyl acetate. [1]

Spectral Processing: Process reference spectra to eliminate solvent peaks, noise, and impurity signals, as well as broad exchangeable signals. The resulting SBASE entry should contain peak shape, position, coupling, and intensity data for individual compounds to facilitate precise identification matching. [1]

Method Development: Using automated analysis software (e.g., AssureNMR), develop a dedicated analysis method by importing spectra from the NMR SBASE, selecting peaks for quantification, choosing lineshape fitting for resolved compound resonances, and establishing reporting criteria. If quantification is performed on more than one resonance of a compound, report the average along with the standard deviation. [1]

Experimental Results & Data Analysis

Quantitative Analysis of Cinnamon Products

Application of the described NMR methodology to commercial cinnamon products reveals significant variation in cinnamate composition between different cinnamon species and product forms:

Table 2: Concentration of Cinnamate Components in Various Cinnamon Products (mg/g cinnamon)

| Sample | Source | Coumarin | Cinnamyl Alcohol | Cinnamaldehyde | Cinnamic Acid | Eugenol | Cinnamyl Acetate |

|---|---|---|---|---|---|---|---|

| S1 | C. verum | 0.009 | nd | 0.840 | nd | nd | nd |

| S2 | Cassia | 0.498 | nd | 2.071 | nd | nd | nd |

| S3 | Cassia | 0.972 | nd | 6.091 | nd | nd | nd |

| S4 | Cassia | 1.519 | 0.257 | 13.575 | nd | nd | nd |

| P1 | Cassia | 0.885 | 0.177 | 6.343 | nd | nd | nd |

| P2 | Cassia | 3.082 | 0.413 | 23.882 | nd | nd | nd |

| P3 | C. verum | nd | 0.265 | 3.041 | nd | 0.195 | nd |

nd = not detected

The data demonstrates that coumarin content varies significantly between Cassia and Ceylon cinnamon samples, with Cassia varieties containing substantially higher levels (0.498-3.082 mg/g) compared to Ceylon cinnamon (0.009 mg/g or not detected). This finding is particularly relevant given the hepatotoxicity concerns associated with coumarin. The primary flavor component, cinnamaldehyde, also shows considerable variation across samples (0.840-23.882 mg/g), reflecting differences in product quality, processing methods, and storage conditions. [1]

Daily Coumarin Intake Assessment

Based on the quantified coumarin levels and manufacturer-recommended serving sizes, the daily coumarin intake from cinnamon supplements can be calculated:

Table 3: Daily Coumarin Exposure from Cinnamon Supplement Consumption

| Sample | Source | Coumarin Content (mg/g) | Recommended Serving (g/day) | mg Coumarin per Day | % of TDI (60 kg person) |

|---|---|---|---|---|---|

| S1 | C. verum | 0.009 | 1 | 0.009 | 0.15% |

| S2 | Cassia | 0.498 | 1 | 0.498 | 8.3% |

| S3 | Cassia | 0.972 | 2 | 1.944 | 32.4% |

| S4 | Cassia | 1.519 | 4 | 6.076 | 101.3% |

| P1 | Cassia | 0.885 | 1 | 0.885 | 14.8% |

| P2 | Cassia | 3.082 | 1 | 3.082 | 51.4% |

| P3 | C. verum | nd | 1 | ~0.000 | 0.0% |

TDI = Tolerable Daily Intake (0.1 mg/kg body weight, equivalent to 6.0 mg/day for a 60 kg person); nd = not detected

Notably, supplement S4 exceeds the established TDI for coumarin, providing 101.3% of the acceptable daily intake for a 60 kg individual when consumed at the manufacturer's recommended dosage. This highlights the importance of analytical monitoring for cinnamon-based supplements, particularly those derived from Cassia species with high coumarin content. [1]

Chemical Shift Reference & Spectral Interpretation

Characteristic Chemical Shifts of Cinnamate Compounds

Cinnamate compounds exhibit distinctive chemical shifts in ¹H NMR spectroscopy based on their molecular structures and functional groups:

Cinnamaldehyde Protons: The aldehyde proton typically appears significantly downfield between 9.6-9.8 ppm, while the vinylic protons of the α,β-unsaturated system resonate as characteristic doublets in the 6.4-7.7 ppm range, with trans-coupling constants of approximately 16 Hz. [4]